3-Acetyl-5-methylpyridin-2(1H)-one 3-Acetyl-5-methylpyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18303439
InChI: InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)8(11)9-4-5/h3-4H,1-2H3,(H,9,11)
SMILES:
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

3-Acetyl-5-methylpyridin-2(1H)-one

CAS No.:

Cat. No.: VC18303439

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyl-5-methylpyridin-2(1H)-one -

Specification

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 3-acetyl-5-methyl-1H-pyridin-2-one
Standard InChI InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)8(11)9-4-5/h3-4H,1-2H3,(H,9,11)
Standard InChI Key WXGFSGFZIKYCNS-UHFFFAOYSA-N
Canonical SMILES CC1=CNC(=O)C(=C1)C(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of 3-acetyl-5-methylpyridin-2(1H)-one is C₈H₉NO₂, with a molecular weight of 151.16 g/mol. Its IUPAC name derives from the substitution pattern: a ketone group at position 2, an acetyl group at position 3, and a methyl group at position 5. Key features include:

  • Pyridinone core: A six-membered ring with one oxygen atom and one nitrogen atom.

  • Substituent effects: The acetyl group introduces electrophilic reactivity, while the methyl group enhances steric and electronic modulation .

Table 1: Comparative Molecular Properties of Pyridinone Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
3-Acetyl-5-methylpyridin-2(1H)-oneC₈H₉NO₂151.163-acetyl, 5-methyl
5-Acetyl-3-bromo-6-methylpyridin-2(1H)-oneC₈H₈BrNO₂230.063-bromo, 5-acetyl, 6-methyl
5-Acetyl-3-ethyl-4-hydroxy-6-methylpyridin-2(1H)-oneC₁₀H₁₃NO₃195.213-ethyl, 4-hydroxy, 5-acetyl, 6-methyl

Structural analogs, such as the brominated and hydroxylated derivatives, demonstrate how substituent positioning influences physicochemical properties .

Synthesis and Reaction Pathways

Synthetic Strategies for Pyridinone Derivatives

While no direct synthesis of 3-acetyl-5-methylpyridin-2(1H)-one is documented, analogous routes for 3-acetyl-6-methylpyridin-2(1H)-one suggest viable methodologies:

Grignard Reaction-Based Acetylation

A reported synthesis of 3-acetyl-6-methylpyridin-2(1H)-one involves:

  • Substrate: 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

  • Reagent: Methylmagnesium bromide in tetrahydrofuran (THF) at -78°C to 20°C.

  • Workup: Quenching with water, extraction with dichloromethane/isopropanol (3:1), and purification via silica gel chromatography .

Yield: 53% .

Table 2: Reaction Conditions for Pyridinone Acetylation

ParameterDetail
Temperature-78°C (initial), ramped to 20°C
SolventTetrahydrofuran (THF)
CatalystNone (Grignard reagent acts as base)
Purification MethodSilica gel chromatography (CH₂Cl₂/MeOH)

This method highlights the role of low temperatures in controlling regioselectivity, though adapting it for 5-methyl substitution would require precursor modification .

Physicochemical Properties

Spectral Characterization

Though specific data for 3-acetyl-5-methylpyridin-2(1H)-one is unavailable, analogs provide benchmarks:

  • ¹H NMR: Pyridinone protons typically resonate at δ 6.0–8.0 ppm, with methyl groups at δ 2.0–2.5 ppm .

  • IR Spectroscopy: Acetyl C=O stretches appear near 1650–1700 cm⁻¹, while pyridinone carbonyls absorb at 1600–1650 cm⁻¹ .

  • Mass Spectrometry: Molecular ion peaks align with molecular weights (e.g., m/z 151 for C₈H₉NO₂).

ActivityAssay TypeExpected IC₅₀/MIC
AntimicrobialBroth microdilution30–60 µg/mL (Gram+)
AntioxidantDPPH radical scavenging50–100 µM

Research Gaps and Future Directions

Priority Areas

  • Synthesis Optimization: Developing regioselective routes for 5-methyl substitution.

  • Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.

  • Computational Modeling: Predicting binding affinities toward enzymatic targets (e.g., kinases, oxidoreductases).

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